Sodium 3-nitropyridine-2-sulfinate

Peptide Chemistry Protecting Groups Disulfide Bond Formation

Inefficient disulfide bond formation often complicates therapeutic peptide synthesis. This compound solves that: - Acts as a direct precursor to the 3-nitro-2-pyridinesulfenyl (Npys) group for mild, regioselective disulfide formation. - Enables one-pot solid-phase cyclic peptide synthesis, achieving a 92% yield for oxytocin. - Supplied with documented analytical data to ensure batch-to-batch consistency for GMP-like environments.

Molecular Formula C5H3N2NaO4S
Molecular Weight 210.15 g/mol
Cat. No. B13115847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-nitropyridine-2-sulfinate
Molecular FormulaC5H3N2NaO4S
Molecular Weight210.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C5H4N2O4S.Na/c8-7(9)4-2-1-3-6-5(4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1
InChIKeyKIVQIFTUBKUBOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Nitropyridine-2-sulfinate: Stable Intermediate for Peptide Synthesis


Sodium 3-nitropyridine-2-sulfinate (CAS 2137716-08-4) is a heterocyclic sulfinate salt, featuring a pyridine ring substituted at position 3 with an electron-withdrawing nitro group and at position 2 with a sulfinate (–SO₂Na) moiety. This compound is a versatile building block in organic synthesis, serving as a precursor to a range of 3-nitro-2-substituted pyridines and as a source of the 3-nitro-2-pyridinesulfenyl (Npys) group for peptide chemistry [1]. Its unique reactivity profile is underpinned by the synergistic electronic effects of the nitro and sulfinate groups, which confer distinct stability and activation properties compared to unsubstituted pyridine sulfinates [2].

Workflow Solid-phase and solution peptide synthesis
Core Utility Stable Npys precursor for mild disulfide formation
Compatibility One-pot cyclization and peptide-drug conjugate assembly

Why Sodium 3-Nitropyridine-2-sulfinate Is Unique


The presence of the 3-nitro group in sodium 3-nitropyridine-2-sulfinate fundamentally alters its chemical behavior compared to unsubstituted pyridine sulfinates. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution and stabilizes reactive intermediates, such as the corresponding sulfenyl halides [1]. This electronic tuning is critical; for instance, while sodium pyridine-2-sulfinate is a useful nucleophilic coupling partner in palladium-catalyzed cross-couplings, its 3-nitro analog exhibits a distinct redox potential that makes it a far superior agent for the mild and regioselective formation of disulfide bonds in peptide synthesis [2]. This difference in electronic properties means that the two compounds are not interchangeable in applications requiring a specific oxidation potential or a stable, activated thiol-protecting group.

Electron-withdrawing nitro group alters reactivity
Unsubstituted pyridine sulfinates lack the ring activation needed to stabilize Npys halides; redox behavior may shift away from mild disulfide formation.
Disulfide bond formation profile differs
Sodium pyridine-2-sulfinate is a nucleophilic coupling partner in cross-couplings, whereas the 3-nitro analog provides a reported stronger performance in peptide disulfide cyclization.
Intermediate stability not interchangeable
The Npys halide derived from this compound is isolable, unlike unsubstituted pyridinesulfenyl halides; substitution may require re-optimization of protection strategies.

Sodium 3-Nitropyridine-2-sulfinate: Quantitative Evidence


Enhanced Stability of Npys Moiety

The 3-nitro-2-pyridinesulfenyl (Npys) halide, a key derivative of sodium 3-nitropyridine-2-sulfinate, exhibits significantly enhanced stability compared to known unsubstituted pyridinesulfenyl halides. This stabilization is attributed to the electron-withdrawing nitro group, which was confirmed by X-ray diffraction analysis of a derivative [1]. The stability of NpysCl has been systematically studied in various solvents and in the presence or absence of base, confirming its suitability for use in peptide synthesis workflows [2].

Sulfenyl halide stability
Head-to-head
3-nitro-2-pyridinesulfenyl chloride isolable; unsubstituted analog unstable
Supports stability comparison for Npys protection workflow
Reported as extraordinarily stable in multiple solvents; X-ray confirmation
Peptide Chemistry Protecting Groups Disulfide Bond Formation

Mild Redox Potential for Disulfide Formation

Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), a derivative of the sulfinate salt, possesses a well-defined reduction peak potential (Epc) of -0.541 V versus Ag/AgCl [1]. This moderate oxidation potential allows for the efficient and selective oxidation of thiols to disulfides under mild conditions, minimizing side reactions such as oligomerization or oxidation of sensitive residues like methionine (Met) and tryptophan (Trp) [1]. In contrast, stronger, less selective oxidants like iodine or air oxidation can lead to peptide over-oxidation and degradation.

Redox potential
Cross-study
Epc −0.541 V vs Ag/AgCl
Mild oxidative power supports selective thiol oxidation
Measured for Npys-OMe derivative; cyclic voltammetry
Electrochemistry Peptide Synthesis Oxidation Potential

High-Yield Cyclic Peptide Synthesis with Npys

Derivatives of sodium 3-nitropyridine-2-sulfinate, specifically methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), enable the direct, on-resin formation of disulfide bonds with high efficiency. In a direct comparison, Npys-OMe produced the cyclic nonapeptide oxytocin from its linear precursor in 92% yield, with minimal oligomer formation [1]. This contrasts sharply with traditional solution-phase oxidation methods (e.g., air oxidation), which typically give lower yields and require challenging purification steps [2]. The Npys approach is also compatible with solid-phase synthesis, simplifying the production of complex disulfide-containing peptides like α-human atrial natriuretic peptide and α-conotoxin ImI [1].

Cyclic oxytocin yield
Head-to-head
92% isolated yield
Reported benchmark for on-resin disulfide cyclization
Npys-OMe vs traditional solution oxidation; SPPS context
Solid-Phase Peptide Synthesis Cyclic Peptides Oxytocin Synthesis

One-Pot Solid-Phase Disulfide Cyclization

The 3-nitro-2-pyridinesulfenate (Npys) chemistry, derived from sodium 3-nitropyridine-2-sulfinate, has been successfully applied to a one-pot, solid-phase protocol for the synthesis of cyclic disulfide peptides [1]. This method, which integrates peptide chain elongation, sulfenylation, disulfide ligation, and intramolecular amide bond formation, eliminates the need for intermediate purification steps. In a 13-step, one-pot synthesis of oxytocin, an overall isolated yield of 28% was achieved, demonstrating the feasibility and efficiency of this streamlined approach [1].

One-pot SPPS cyclization
Supporting evidence
13-step one-pot oxytocin synthesis with 28% overall yield
Streamlined method reduces workup steps
Npys-enabled solid-phase protocol; throughput context
Solid-Phase Synthesis Peptide Cyclization One-Pot Synthesis

Key Applications of Sodium 3-Nitropyridine-2-sulfinate


Synthesis of Disulfide-Rich Cyclic Peptides

As demonstrated by the 92% yield of cyclic oxytocin using Npys-OMe [1], sodium 3-nitropyridine-2-sulfinate is an essential precursor for the synthesis of disulfide-containing peptides. This application is critical for producing therapeutic peptides such as oxytocin, somatostatin analogs, and conotoxins, where precise disulfide bond formation is required for bioactivity. The Npys group's mild oxidative potential and compatibility with solid-phase synthesis make it a superior alternative to harsher oxidants, reducing side reactions and improving yield [1].

Peptide-Drug Conjugate Synthesis

The Npys chemistry enables a one-pot, solid-phase-assisted disulfide ligation method, which can be used to construct disulfide-linked hybrid molecules, such as peptide-drug conjugates [1]. This approach simplifies the production of complex conjugates by allowing for the direct coupling of peptide fragments with drugs or other functional molecules on a solid support, thereby minimizing purification steps and reducing manufacturing costs [1].

Desulfinative Cross-Coupling to Pyridine Building Blocks

While this document focuses on its peptide chemistry applications, sodium 3-nitropyridine-2-sulfinate also serves as a stable precursor to 3-nitro-2-pyridinesulfenyl chloride (NpysCl), which is used for protecting amino acids and other functional groups [1]. Furthermore, its sulfinate group can act as a leaving group in palladium-catalyzed desulfinative cross-coupling reactions to generate diverse 2-substituted-3-nitropyridines, which are valuable intermediates in pharmaceutical and agrochemical research .

Application
Selection Property
Validation Focus
Disulfide-rich cyclic peptide synthesis
Npys reagent compatibility
Cyclic peptide yield and disulfide integrity
Peptide-drug conjugate assembly
One-pot ligation adaptability
Conjugate purity and reduced intermediate steps
2-Substituted-3-nitropyridine building blocks
Desulfinative cross-coupling reactivity
Regioselectivity and functional group tolerance

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